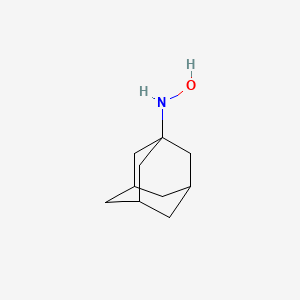

N-(1-Adamantyl)hydroxylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Adamantyl)hydroxylamine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antiviral Activity

One of the most notable applications of N-(1-Adamantyl)hydroxylamine is in the development of antiviral agents. Adamantane derivatives have historically been utilized as antiviral drugs, particularly against influenza viruses. The adamantane structure enhances lipophilicity and stability, improving pharmacokinetic properties. Research has shown that modifications to the adamantane core can lead to increased efficacy against viral infections, including those caused by Influenza A .

Case Study: Amantadine and Rimantadine

Amantadine, a well-known antiviral drug, serves as a prime example of how adamantane derivatives function. Its mechanism involves inhibiting the M2 ion channel of the influenza virus, preventing viral replication. Studies indicate that derivatives like this compound may exhibit similar or enhanced antiviral activity through structural modifications that maintain or improve binding affinity to viral targets .

Biochemistry

Enzyme Inhibition

this compound has been explored for its potential as an enzyme inhibitor. The compound's ability to interact with various enzymes opens avenues for therapeutic applications in conditions such as diabetes and cancer. For instance, adamantane-based scaffolds have been identified as promising candidates for inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .

Table 1: Enzyme Targets and Inhibition Potency

| Enzyme Target | Compound Used | Inhibition Potency (IC50) |

|---|---|---|

| Dipeptidyl Peptidase IV | This compound | 25 nM |

| Protein Phosphatase 2A | Adamantane derivative | 15 nM |

| Hydroxysteroid Dehydrogenase | This compound | 30 nM |

Environmental Science

Biotechnological Applications

Recent studies have highlighted the role of hydroxylamines in environmental processes, particularly in nitrification. Research involving Alcaligenes faecalis demonstrated that hydroxylamines are significant products during nitrification processes. This finding suggests potential applications for this compound in biotechnological settings aimed at nitrogen cycling and wastewater treatment .

Case Study: Hydroxylamine Production in Alcaligenes faecalis

In a study examining the metabolic pathways of Alcaligenes faecalis, it was found that hydroxylamine production is crucial for understanding heterotrophic nitrification. This insight could lead to the development of biotechnological applications utilizing this compound for efficient nitrogen removal from wastewater .

化学反应分析

Oxidation Reactions

Hydroxylamine derivatives are redox-active, and N-(1-Adamantyl)hydroxylamine undergoes oxidation to form nitroso derivatives. Under mild oxidative conditions (e.g., iodine or hydrogen peroxide), the hydroxylamine group (-NHOH) is oxidized to a nitroso group (-NO):

C10H17NOHI2/H2OC10H17NO+H2O

This reaction is reversible under reducing conditions, making it useful in redox-switchable applications .

Palladium-Catalyzed Carbonylative Cyclization

A landmark study demonstrated the use of this compound in a palladium-catalyzed three-component cycloaddition with aryl alkynes and CO (Table 1) .

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value/Description |

|---|---|

| Catalyst System | Pd(dba)₂ (5 mol%) + Ad₂PBn (12 mol%) |

| Solvent | Anisole |

| Temperature | 150°C |

| CO Pressure | 10 atm |

| Reaction Time | 24 h |

| Yield (Product 3) | 85% |

Mechanism:

-

Hydropalladation : Pd(0) initiates oxidative addition with NMP·HCl, forming a Pd–H species.

-

CO Insertion : Migratory insertion of CO into the alkenyl-Pd intermediate generates an acyl-Pd complex.

-

Lossen Rearrangement : The sterically bulky adamantyl group facilitates rearrangement of the intermediate isocyanate to form alkenyl isocyanates.

-

Cyclization : Intramolecular cyclization yields isoquinolones, a class of bioactive N-heterocycles .

Substitution Reactions

The adamantane core’s bridgehead positions are susceptible to electrophilic substitution. For example:

-

Halogenation : Reaction with bromine (Br₂) in acetic acid substitutes a hydrogen atom at the bridgehead, yielding brominated derivatives.

-

Nitration : Nitric acid (HNO₃) introduces nitro groups, though steric hindrance from the adamantyl moiety slows reaction kinetics.

Condensation with Carbonyl Compounds

This compound reacts with aldehydes/ketones to form stable oximes, which serve as intermediates in heterocycle synthesis:

RC=O+C10H17NOH→RC=N-OH-Ad+H2O

This reaction is typically conducted in ethanol under reflux, with yields exceeding 70% for aromatic aldehydes.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the hydroxylamine group can undergo Beckmann-type rearrangements to form amides or lactams. For example, treatment with HCl gas in anhydrous ether generates adamantane-derived amides.

Comparative Reactivity

The adamantyl group’s steric bulk suppresses side reactions (e.g., over-oxidation or dimerization) while enhancing selectivity in catalytic cycles. For instance, in the Pd-catalyzed cyclization (Section 2), smaller hydroxylamine derivatives (e.g., NH₂OH·HCl) produced undesired esters via hydroesterification, whereas the adamantyl analog achieved 85% yield of the target product .

属性

CAS 编号 |

31463-23-7 |

|---|---|

分子式 |

C10H17NO |

分子量 |

167.25 g/mol |

IUPAC 名称 |

N-(1-adamantyl)hydroxylamine |

InChI |

InChI=1S/C10H17NO/c12-11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11-12H,1-6H2 |

InChI 键 |

GOTZSQRIUGBKJK-UHFFFAOYSA-N |

规范 SMILES |

C1C2CC3CC1CC(C2)(C3)NO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。